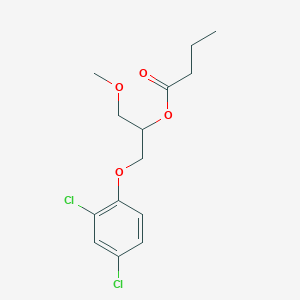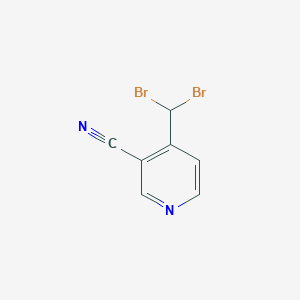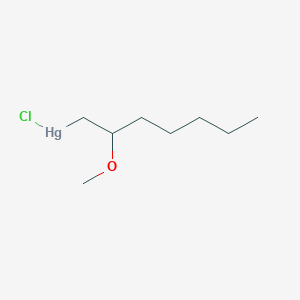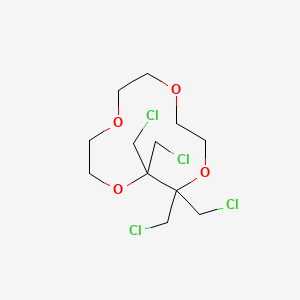
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-yl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-yl butanoate is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound is characterized by the presence of a dichlorophenoxy group, a methoxy group, and a butanoate ester, which contribute to its herbicidal properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-yl butanoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 3-methoxypropan-2-ol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as solvent extraction, distillation, and crystallization to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-yl butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,4-dichlorophenoxyacetic acid and 3-methoxypropan-2-ol.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids and alcohols.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 2,4-Dichlorophenoxyacetic acid and 3-methoxypropan-2-ol.
Oxidation: Corresponding carboxylic acids and alcohols.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-yl butanoate has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant growth and development as a herbicide.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Mecanismo De Acción
The herbicidal activity of 1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-yl butanoate is primarily due to its ability to mimic natural plant hormones called auxins. The compound binds to auxin receptors in plants, leading to uncontrolled cell division and growth, ultimately causing the death of the plant. The molecular targets include auxin-binding proteins and pathways involved in cell division and elongation.
Comparación Con Compuestos Similares
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-yl butanoate can be compared with other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but lacks the methoxy and butanoate groups.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with an additional chlorine atom, leading to different herbicidal properties.
Methyl 4-(2,4-dichlorophenoxy)butanoate: A similar compound with a methyl ester group instead of the methoxypropan-2-yl group.
The uniqueness of this compound lies in its specific structural modifications, which can influence its herbicidal activity and selectivity.
Propiedades
Número CAS |
62581-94-6 |
|---|---|
Fórmula molecular |
C14H18Cl2O4 |
Peso molecular |
321.2 g/mol |
Nombre IUPAC |
[1-(2,4-dichlorophenoxy)-3-methoxypropan-2-yl] butanoate |
InChI |
InChI=1S/C14H18Cl2O4/c1-3-4-14(17)20-11(8-18-2)9-19-13-6-5-10(15)7-12(13)16/h5-7,11H,3-4,8-9H2,1-2H3 |
Clave InChI |
LXFQWDQAYLGXRQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC(COC)COC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6,6-Trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene](/img/structure/B14517438.png)
![2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal](/img/structure/B14517439.png)
methanone](/img/structure/B14517460.png)

![Naphth[2,1-d]-1,2,3-oxadiazole-6-sulfonic acid, sodium salt](/img/structure/B14517468.png)
![3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide](/img/structure/B14517469.png)





![1-[(2,4-Dinitrobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14517494.png)
![3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine](/img/structure/B14517506.png)
